molecular formula C9H4Cl2N2O2S B13684458 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid

Cat. No.: B13684458
M. Wt: 275.11 g/mol
InChI Key: LVLPXEBAAMLRAJ-UHFFFAOYSA-N
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Description

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid is a heterocyclic organic compound that features a thiazole ring fused with a pyridine ring. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid typically involves the condensation of 2,6-dichloropyridine with thiazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Pyridyl)thiazole-4-carboxylic Acid
  • 2-(2,6-Dimethylpyridin-4-yl)thiazole-4-carboxylic Acid
  • 2-(4-Bromopyridin-2-yl)thiazole-4-carboxylic Acid

Uniqueness

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid is unique due to the presence of dichloro substituents on the pyridine ring, which enhances its biological activity and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H4Cl2N2O2S

Molecular Weight

275.11 g/mol

IUPAC Name

2-(2,6-dichloropyridin-4-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H4Cl2N2O2S/c10-6-1-4(2-7(11)13-6)8-12-5(3-16-8)9(14)15/h1-3H,(H,14,15)

InChI Key

LVLPXEBAAMLRAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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